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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

XL.019 was an investigational, potent, and selective inhibitor of the JAK2 tyrosine kinase, developed for
treating cancers like myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [1]
[2]. Unlike some other JAK inhibitors (e.g., ruxolitinib) that target both JAK1 and JAK2, XL019 was noted
for its high selectivity for JAK2 [3].

The most critical differentiator for XL.019 was the dese-limiting neurotoxicity observed during clinical

trials, which prevented its further development [3]. The table below summarizes its core profile and the key

differentiator.
Feature Description
Drug Name XL019 [1]
Modality Small Molecule [1]
Primary Target Tyrosine-protein kinase JAK2 (wild-type and V617F mutant) [1] [3]

Key Proposed Indications Primary Myelofibrosis, Post-PV MF, Post-ET MF [3] [4]

Development Status Clinical development terminated after Phase | [3]

Key Differentiator vs. Other High selectivity for JAK2 over other JAK family kinases (IC50: 2.3
JAK2 Inhibitors nM for JAK2 vs. 2134 nM for JAK1, JAK3, TYK2) [3].
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Feature Description

Critical Limitation Dose-limiting neurotoxicity (central and peripheral neuropathy)
observed in clinical trials, leading to program termination [3].

Clinical Trial Data and Safety Findings

The primary source of human data for XL.019 comes from a Phase I dose-escalation study in patients with

myelofibrosis. The findings from this trial are crucial for understanding why the drug failed to progress.

e Trial Design: The study evaluated XL019 administered orally on different schedules (e.g., daily, or
three times a week) in 28-day cycles. The initial doses were 100 mg, 200 mg, and 300 mg. Due to
emerging toxicity, the protocol was amended to test lower doses of 25 mg daily and 25 mg three
times a week [3].

¢ Primary Safety Finding - Neurotoxicity: The most significant adverse effect was neurotoxicity. In
the initial cohorts (doses =100 mg), all patients developed central and/or peripheral neurotoxicity [3].
Although the neuropathy was reversible in many cases after stopping the drug, its high incidence was
unacceptable [3].

o Efficacy Observations: Despite the toxicity, the drug showed some biological activity. In the trial,
some patients with JAK2 V617F or MPL W515F mutations experienced a reduction in spleen size and
improvements in constitutional symptoms [3] [5]. According to IWG criteria, three out of 30 patients
(10%) achieved a response [3].

¢ Pharmacokinetics: The terminal half-life of XL019 was approximately 21 hours, with steady-state
concentration reached by Day 8 of the cycle [3].

XL019's Mechanism of Action

XL.019 works by inhibiting the JAK2 kinase, a crucial component of the JAK-STAT signaling pathway. This
pathway is hyperactive in certain cancers due to mutations (like JAK2 V617F) or other mechanisms [1] [2].

The following diagram illustrates this mechanism and the point of inhibition by XL019.
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Diagram: XL019 Inhibition of the JAK-STAT Pathway. Cytokine binding activates cell surface receptors and
JAK2. Activated JAK2 phosphorylates STAT proteins, which then dimerize, move to the nucleus, and drive
gene transcription for cell growth and survival. XL019 selectively inhibits JAK2 to block this signaling
cascade [1] [3].

Why a Formal Therapeutic Index Comparison Isn't
Possible

The Therapeutic Index (TT) is a quantitative measure comparing the dose (or exposure) that causes toxic

effects to the dose that produces the desired therapeutic effect [6].

For XL019, a formal TI cannot be calculated for several reasons:

¢ Lack of Defined Doses: The maximum tolerated dose (MTD) was never established because the
study was terminated when neurotoxicity appeared even at the lowest doses tested (25 mg daily) [3].

o Early Development Stage: As a Phase | drug, the primary focus was on finding a safe dosage. Its
efficacy was only preliminarily observed but not robustly quantified in a large population, which is
necessary for a reliable Tl calculation [3].

e Development Termination: The drug's development was halted specifically because its toxicity
profile made its risk-benefit balance unacceptable. This outcome itself indicates an unfavorable
therapeutic window [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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